molecular formula C21H19N5O3S B2385126 5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-28-3

5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2385126
CAS No.: 851969-28-3
M. Wt: 421.48
InChI Key: CAANWBMDPWKXJB-UHFFFAOYSA-N
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Description

5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C21H19N5O3S and its molecular weight is 421.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has explored the synthesis of novel compounds involving the 1,2,4-triazole derivatives, which are structurally related to the chemical . These compounds, such as the triazole derivatives and isoquinolines, have been investigated for their potential antimicrobial activities. For instance, Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives and assessed their antimicrobial activities, discovering moderate to good efficacy against test microorganisms (Bektaş et al., 2007).

Triazole-Mediated Synthesis

The synthesis of isoquinolines, such as those related to the compound of interest, is another significant area of study. Opsomer et al. (2020) reported a metal-free synthesis method for functionalized 1-methyleneisoquinolines, which are structurally similar to 5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol. This method provides an efficient pathway for creating complex molecules (Opsomer et al., 2020).

Synthesis of Heterocycles

The synthesis of heterocyclic compounds, such as those containing the thiazolo[3,2-b][1,2,4]triazol-6-ol moiety, is a key focus in research due to their broad application in medicinal chemistry. Abdel-Mohsen (2003) synthesized various heterocycles derived from aminothiazol-4-yl and hydroxyquinoline, demonstrating the potential of these compounds in antimicrobial applications (Abdel-Mohsen, 2003).

Antimicrobial and Docking Studies

The exploration of novel compounds for antimicrobial purposes includes the study of chalcones incorporating isoquinoline moieties. Mukhtar et al. (2022) synthesized chalcones with an isoquinoline component and evaluated their antimicrobial properties, providing insights into the potential applications of these compounds in combating various bacterial and fungal infections (Mukhtar et al., 2022).

Synthesis of Isoquinoline Derivatives

Research also focuses on the synthesis methods for isoquinoline derivatives, which are structurally related to the compound . Arigela et al. (2013) developed methods for synthesizing triazolo isoquinolines, demonstrating the versatility and potential of these compounds in various applications (Arigela et al., 2013).

Properties

IUPAC Name

5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-nitrophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3S/c1-13-22-21-25(23-13)20(27)19(30-21)18(15-6-8-17(9-7-15)26(28)29)24-11-10-14-4-2-3-5-16(14)12-24/h2-9,18,27H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAANWBMDPWKXJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCC5=CC=CC=C5C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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